Indoxacarb

説明

Current Standing and Research Significance in Insecticide Science

Indoxacarb is recognized as a significant insecticide, particularly effective against lepidopteran larvae, and is also used against certain coleopteran and homopteran pests. wikipedia.orgresearchgate.neticac.orgisvsvegsci.in Its importance in academic research stems from its unique mechanism of action, which targets voltage-gated sodium channels in insects, distinguishing it from older classes like pyrethroids and DDT. researchgate.netresearchgate.netnih.govmdpi.combiorxiv.orgnih.gov This novel mode of action makes this compound a valuable tool in insecticide resistance management strategies, especially against populations that have developed resistance to conventional insecticides. isvsvegsci.inapvma.gov.aumdpi.com Research focuses on understanding its precise interactions at the molecular level, its metabolism in target and non-target organisms, and its environmental fate. bioone.orgfao.orgnih.govoup.com Studies also investigate the potential for resistance development to this compound and strategies to mitigate it. wikipedia.orgmdpi.combioone.org

Chemical Classification and Structural Basis of Insecticidal Activity

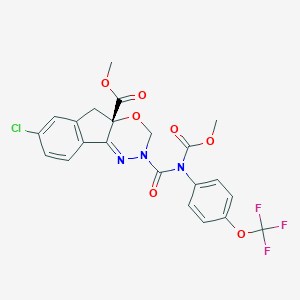

This compound belongs to the oxadiazine class of insecticides. wikipedia.orgresearchgate.netisvsvegsci.inherts.ac.ukmsdvetmanual.com Its chemical name is methyl (S)-7-chloro-2,5-dihydro-2-[[(methoxycarbonyl)[4-(trifluoromethoxy)phenyl]amino]carbonyl]indeno[1,2-e] wikipedia.orgresearchgate.netherts.ac.ukoxadiazine-4a(3H)-carboxylate. wikipedia.orgfao.orgfao.org this compound is a chiral molecule, and its insecticidal activity is primarily attributed to the S enantiomer. msdvetmanual.comfao.org

The insecticidal activity of this compound is mediated by its metabolic conversion within the insect to a more active form, known as N-decarbomethoxylated this compound (DCJW). researchgate.netnih.govmdpi.commdpi.combioone.orgnih.govhb-p.com This bioactivation process is carried out by insect esterases or amidases. researchgate.netmdpi.comnih.govhb-p.com The active metabolite, DCJW, is a potent blocker of voltage-gated sodium channels in insect neurons. researchgate.netresearchgate.netnih.govmdpi.comnih.govmsdvetmanual.comhb-p.comfrontiersin.org By binding to a specific site on the sodium channel, distinct from the binding sites of pyrethroids and DDT, DCJW inhibits the influx of sodium ions necessary for the generation and propagation of action potentials. researchgate.netnih.govmdpi.combiorxiv.org This blockage leads to the disruption of nerve function, resulting in symptoms such as feeding cessation, paralysis, and ultimately death in susceptible insects. hb-p.com The selective toxicity of this compound to insects compared to mammals is partly due to the less efficient bioactivation of this compound to DCJW in mammals and alternative metabolic pathways that lead to non-toxic metabolites. bioone.orgnih.gov

The chemical structure of this compound (C₂₂H₁₇ClF₃N₃O₇) features an indeno-oxadiazine ring system substituted with a chlorophenyl group, a trifluoromethoxyphenylcarbamoyl group, and two methyl ester groups. wikipedia.orgfao.orgherts.ac.uknih.govscbt.comchemspider.com The specific arrangement of these functional groups and the stereochemistry at the 4a position of the indeno-oxadiazine ring are crucial for its bioactivation and subsequent interaction with the insect sodium channel.

Historical Context of Development within Novel Insecticide Classes

The discovery of this compound is rooted in the research and development of novel insecticide classes targeting voltage-gated sodium channels. It evolved from earlier studies on pyrazoline-type insecticides, which were also known to interact with sodium channels. researchgate.netacs.org The pyrazoline moiety, initially discovered in 1972, served as a starting point for the synthesis and evaluation of numerous analogs, including monocyclic and fused-tricyclic pyrazolines and pyridazines. researchgate.net

DuPont scientists optimized these structures to develop compounds with improved insecticidal efficacy, reduced toxicity to non-target organisms, and favorable environmental profiles. researchgate.net This led to the discovery of the tricyclic oxadiazines, with this compound (DPX-MP062) emerging as the first commercialized insecticide of this class. researchgate.netisvsvegsci.in this compound was developed by DuPont in 1992 and registered as a reduced-risk compound in 2000. researchgate.net Its development represented a significant advancement in insecticide chemistry, offering a new mode of action to combat insecticide resistance challenges posed by the widespread use of older chemistries like pyrethroids and organophosphates. researchgate.netnih.gov The commercial product typically contains a mixture enriched with the insecticidally active S enantiomer (approximately a 3:1 ratio of S to R enantiomers). fao.orgfao.orguot.edu.ly

Data Table: Key Chemical and Physical Properties of this compound

| Property | Value | Source |

| Chemical Formula | C₂₂H₁₇ClF₃N₃O₇ | wikipedia.orgfao.orgnih.govscbt.comchemspider.com |

| Molar Mass | 527.84 g·mol⁻¹ | wikipedia.orgfao.orgchemspider.com |

| CAS Number | 173584-44-6 (S-enantiomer) | wikipedia.orgfao.orgherts.ac.uknih.govcaymanchem.comepa.gov |

| 144171-61-9 (Racemic/3S+1R mixture) | fao.orgscbt.comcaymanchem.com | |

| PubChem CID | 107720 | wikipedia.orgherts.ac.uknih.govuni.lu |

| Physical State | Solid | |

| Melting Point | 88.1 °C (99% PAI) | wikipedia.org |

| K\od{ow} (log P) | 4.65 | wikipedia.org |

Detailed Research Findings:

Research has extensively documented the efficacy of this compound against various lepidopteran pests, including Helicoverpa armigera, Spodoptera exigua, Spodoptera littoralis, and Plutella xylostella. icac.orgisvsvegsci.inmdpi.com Studies have shown rapid feeding inhibition in lepidopteran larvae upon ingestion of this compound, often within a few hours, followed by paralysis and death within 24-48 hours. icac.orgisvsvegsci.inhb-p.com

Electrophysiological studies using insect neuronal preparations have confirmed that the active metabolite, DCJW, blocks voltage-dependent sodium channels. researchgate.netnih.gov Research indicates that DCJW is significantly more potent in blocking sodium channel ion current than the parent compound, this compound. researchgate.net

Investigations into the mechanism of resistance have identified metabolic detoxification by esterases and potentially glutathione-S-transferases as contributing factors in some insect populations. bioone.orgnih.gov Target-site resistance, involving mutations in the voltage-gated sodium channel gene, has also been reported in certain pest species, affecting sensitivity to this compound and other sodium channel blockers. mdpi.com

特性

IUPAC Name |

methyl (4aS)-7-chloro-2-[methoxycarbonyl-[4-(trifluoromethoxy)phenyl]carbamoyl]-3,5-dihydroindeno[1,2-e][1,3,4]oxadiazine-4a-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17ClF3N3O7/c1-33-18(30)21-10-12-9-13(23)3-8-16(12)17(21)27-28(11-35-21)19(31)29(20(32)34-2)14-4-6-15(7-5-14)36-22(24,25)26/h3-9H,10-11H2,1-2H3/t21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBCVPMMZEGZULK-NRFANRHFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C12CC3=C(C1=NN(CO2)C(=O)N(C4=CC=C(C=C4)OC(F)(F)F)C(=O)OC)C=CC(=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@]12CC3=C(C1=NN(CO2)C(=O)N(C4=CC=C(C=C4)OC(F)(F)F)C(=O)OC)C=CC(=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17ClF3N3O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1032690 | |

| Record name | Indoxacarb | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1032690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

527.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [HSDB] White powder; [MSDSonline] | |

| Record name | Indoxacarb | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5631 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Solubility in n-octanol 14.5 g/L, methanol 103 g/L, acetonitrile 139 g/L, acetone >250 g/kg (all at 25 °C), In water, 0.20 mg/L at 20 °C | |

| Record name | INDOXACARB | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7280 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.44 g/cu cm at 20 °C | |

| Record name | INDOXACARB | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7280 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

1.9X10-10 mm Hg at 25 °C | |

| Record name | INDOXACARB | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7280 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White powder | |

CAS No. |

173584-44-6 | |

| Record name | Indoxacarb | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=173584-44-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Indoxacarb [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0173584446 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indoxacarb | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1032690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Indeno[1,2-e][1,3,4]oxadiazine-4a(3H)-carboxylic acid, 7-chloro-2,5-dihydro-2-[[(methoxycarbonyl)[4-(trifluoromethoxy)phenyl]amino]carbonyl]-, methyl ester, (4aS) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.182 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | INDOXACARB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/52H0D26MWR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | INDOXACARB | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7280 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

88.1 °C | |

| Record name | INDOXACARB | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7280 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanisms of Action and Neurophysiological Interactions of Indoxacarb

Bioactivation Pathways and Metabolite Formation

Indoxacarb itself has lower potency compared to its activated form researchgate.netmdpi.com. The conversion of the parent compound into a more potent metabolite is a key determinant of its insecticidal activity researchgate.net.

Enzymatic N-decarbomethoxylation to Active Metabolites (e.g., DCJW)

The primary bioactivation pathway of this compound in insects involves the enzymatic cleavage of a carbomethoxy group, a process known as N-decarbomethoxylation researchgate.netjst.go.jpnih.govmdpi.com. This transformation yields a highly insecticidally active metabolite, commonly referred to as DCJW (N-decarbomethoxylated this compound) researchgate.netnih.govmdpi.cominrae.fr. Research has shown that this conversion is correlated with the appearance of neurotoxic symptoms in insects researchgate.net. DCJW is significantly more effective in blocking insect sodium channels than the parent compound, this compound researchgate.netmdpi.com.

Role of Esterases and Amidase Activity in Bioactivation

Molecular and Cellular Neurophysiological Mechanisms

The activated metabolite, DCJW, targets voltage-gated sodium channels in insect neurons, disrupting the flow of sodium ions essential for nerve impulse transmission researchgate.netepa.govthepharmajournal.comnih.govmdpi.commdpi.com.

Interactions with Voltage-Gated Sodium Channels in Insect Neurons

Voltage-gated sodium channels are crucial for the generation and propagation of action potentials in neurons mdpi.combiorxiv.org. DCJW interacts with these channels, leading to their blockage researchgate.netnih.govnih.govmdpi.com. This interaction is distinct from that of other well-known sodium channel-acting insecticides like pyrethroids nih.govnih.govmdpi.com. While pyrethroids typically prolong the open state of sodium channels, DCJW acts as a blocker nih.govmdpi.com. Studies using patch-clamp techniques on insect neurons, such as dorsal unpaired median (DUM) neurons of the cockroach Periplaneta americana, have provided detailed insights into this interaction nih.govnih.govresearchgate.net.

Distinct Modulatory Actions on Sodium Channel Function

DCJW exhibits distinct modulatory actions on sodium channel function. It causes a voltage-dependent block, meaning its inhibitory effect is more pronounced at depolarized membrane potentials nih.govbiorxiv.org. Research indicates that DCJW appears to bind to and trap the sodium channel in a nonconducting state biorxiv.org. This mechanism is similar in some aspects to that of local anesthetics nih.govnih.govbiorxiv.org. Electrophysiological studies have shown that DCJW inhibits the peak sodium current in a dose-dependent manner nih.govnih.gov. Unlike some other sodium channel modifiers, DCJW does not appear to significantly alter the fast and slow inactivation properties of the channel in cockroach DUM neurons nih.govnih.gov.

Electrophysiological Manifestations on Neuronal Activity and Membrane Potential

The interaction of DCJW with voltage-gated sodium channels has profound electrophysiological consequences on insect neuronal activity. Exposure to DCJW leads to a reduction in the amplitude of action potentials nih.govnih.gov. Furthermore, it can induce a hyperpolarization of the resting membrane potential, accompanied by an increase in input resistance nih.govnih.gov. These effects are consistent with the blockage of sodium channels, including those responsible for the depolarizing phase of action potentials and potentially background sodium channels involved in maintaining the resting potential nih.gov. The disruption of normal electrical signaling in the nervous system ultimately leads to the observed neurotoxic symptoms, such as tremors, paralysis, cessation of feeding, and ultimately death researchgate.netmdpi.commdpi.com.

Here is a summary of key findings from electrophysiological studies:

| Effect on Neuronal Activity/Parameter | Observation | Reference |

| Action Potential Amplitude | Reduced | nih.govnih.gov |

| Resting Membrane Potential | Hyperpolarization | nih.govnih.gov |

| Input Resistance | Increased | nih.govnih.gov |

| Peak Sodium Current Inhibition | Dose-dependent (e.g., IC₅₀ of 28 nM in P. americana DUM neurons) | nih.govnih.gov |

| Fast and Slow Inactivation Properties | Generally unaffected | nih.govnih.gov |

| Activation Properties of Sodium Current | Unaffected (at 100 nM DCJW) | nih.govnih.gov |

| Reversal Potential of Sodium Current | Unaffected (at 100 nM DCJW) | nih.govnih.gov |

| Voltage Dependence of Sodium Conductance | Unaffected (at 100 nM DCJW) | nih.govnih.gov |

Physiological Effects on Target Organisms

The neurophysiological disruption caused by the active metabolite of this compound leads to a range of physiological effects in susceptible insects.

Induction of Neurological Dysfunction Leading to Paralysis

The primary physiological effect of this compound is the induction of neurological dysfunction, which manifests as impaired nerve function. piat.org.nzhb-p.comijccr.org The blocking of voltage-gated sodium channels by the active metabolite, DCJW, prevents the proper transmission of nerve signals. researchgate.netresearchgate.nethb-p.comirac-online.orgmsdvetmanual.com This disruption leads to symptoms such as tremors and loss of coordination, ultimately resulting in paralysis. pesticidefreelawns.orghb-p.comijccr.org The paralysis is often described as a passive paralysis from which there is no recovery. cabidigitallibrary.orgbugwood.org

Impact on Feeding Behavior and Larval Development

A significant impact of this compound on target insects is the rapid cessation of feeding behavior. piat.org.nzpesticidefreelawns.orgsyngentappm.com.auhb-p.com Following ingestion or contact, insects typically stop feeding within 2 to 8 hours. piat.org.nzhb-p.com This feeding inhibition is a direct consequence of the impaired nerve function and paralysis induced by the active metabolite. researchgate.nethb-p.com

Research has also indicated that exposure to this compound can affect larval development. Sublethal concentrations have been shown to reduce larval and pupal survival, with survival rates decreasing as the this compound concentration increases. researchgate.net Studies on non-target organisms like damselfly larvae have also demonstrated that this compound can hinder metabolism and cause abnormal behavior, potentially leading to high mortality rates in the wild. mdpi.com

Data on the impact on feeding and survival in Spodoptera frugiperda larvae exposed to different insecticide concentrations, including this compound, illustrate the dose-dependent effect on mortality and food consumption. xisdxjxsu.asia

| Insecticide | Concentration | Mortality (%) | Food Consumed by Larvae |

| Chlorantraniliprole | Super-lethal | 94 | Less |

| Emamectin benzoate | Lethal | 79 | Less |

| Flubendiamide | Lethal | 79 | Less |

| Spinetoram | Lethal | 77 | Less |

| Lambda-cyhalothrin | Lethal | 71 | Less |

| This compound | Lethal | 68 | Less |

| Novaluron | Lethal | 23 | Maximum |

| This compound | Super-lethal | 73 | Less |

| This compound | Lethal | 78 | Less |

| This compound | Median-lethal | 70 | Less |

| This compound | Sub-lethal | 46 | Less |

| Control | - | 0 | Maximum |

Note: Data extracted from a study on Spodoptera frugiperda, illustrating general trends in mortality and food consumption relative to toxicity level. xisdxjxsu.asia

Consideration of Larvicidal and Ovicidal Efficacy

This compound exhibits both larvicidal and ovicidal activity. piat.org.nzhb-p.com Its effectiveness against larvae is primarily through ingestion and/or absorption. piat.org.nz this compound is particularly active against foliar-feeding lepidopteran larvae. cabidigitallibrary.orgbugwood.org Studies have shown high toxicity to larval stages of pests like Plutella xylostella through food ingestion. researchgate.net

While this compound does possess ovicidal properties, its efficacy against eggs can vary depending on the insect species and application method. hb-p.comnih.govnih.gov Some research indicates that this compound can have a strong ovicidal action with low LC50 values against certain species like Spodoptera litura. researchgate.net However, other studies suggest that the ovicidal activity of this compound might be lower compared to other insecticides like spinosad and novaluron against species such as Ostrinia nubilalis. nih.govbioline.org.br The effectiveness against eggs can also be influenced by factors such as the age of the eggs and whether the application is preventive (before egg lay) or curative (after egg lay). researchgate.net

Research findings on the ovicidal and larvicidal effectiveness of various insecticides, including this compound, against species like Grapholita lobarzewskii and Plutella xylostella provide comparative data. nih.govbioline.org.br

Table: Comparative Larvicidal and Ovicidal Effectiveness (LC50 values in mg/kg or mg/L)

| Insecticide | Organism | Life Stage | LC50 (mg/kg or mg/L) | Source |

| Emamectin | Grapholita lobarzewskii | Larva | 0.01 mg/kg | nih.gov |

| Spinosad | Grapholita lobarzewskii | Larva | 0.2 - 0.7 mg/kg | nih.gov |

| Methoxyfenozide | Grapholita lobarzewskii | Larva | 0.2 - 0.7 mg/kg | nih.gov |

| Chlorpyrifos-methyl | Grapholita lobarzewskii | Larva | 0.2 - 0.7 mg/kg | nih.gov |

| Imidacloprid | Grapholita lobarzewskii | Larva | 1 - 2 mg/kg | nih.gov |

| This compound | Grapholita lobarzewskii | Larva | 1 - 2 mg/kg | nih.gov |

| Phosmet | Grapholita lobarzewskii | Larva | 1 - 2 mg/kg | nih.gov |

| Thiacloprid | Grapholita lobarzewskii | Larva | 1 - 2 mg/kg | nih.gov |

| Chlorpyrifos-ethyl | Grapholita lobarzewskii | Larva | ~4 mg/kg | nih.gov |

| Phosalone | Grapholita lobarzewskii | Larva | ~4 mg/kg | nih.gov |

| Fenoxycarb | Grapholita lobarzewskii | Ovum | ~2 mg/kg | nih.gov |

| Emamectin | Grapholita lobarzewskii | Ovum | ~2 mg/kg | nih.gov |

| This compound (SC) | Plutella xylostella | Ovum | 29.85 mg L-1 | bioline.org.br |

| This compound (EC) | Plutella xylostella | Ovum | 10.70 mg L-1 | bioline.org.br |

| Spinosad | Plutella xylostella | Ovum | 77.75 mg L-1 | bioline.org.br |

| Pyridalyl | Plutella xylostella | Ovum | 97.72 mg L-1 | bioline.org.br |

| Hexaflumuron | Plutella xylostella | Ovum | 65.00 mg L-1 | bioline.org.br |

Insect Metabolism and Biotransformation of Indoxacarb

Enzymatic Detoxification Systems

Several enzyme superfamilies play key roles in the metabolism and detoxification of xenobiotics, including insecticides, in insects. The primary enzymes involved in indoxacarb biotransformation include cytochrome P450 monooxygenases, carboxylesterases, glutathione S-transferases, and UDP-glucosyltransferases. mdpi.comnih.govmdpi.comnih.gov

Cytochrome P450 Monooxygenase (P450) Mediated Metabolism

Cytochrome P450 monooxygenases (P450s) are a diverse group of enzymes central to phase I metabolism of a wide range of endogenous and exogenous compounds, including insecticides. nih.govnih.govmdpi.com P450s are involved in the hydroxylation and ring-opening of this compound and its active metabolite DCJW. nih.gov Studies in the German cockroach, Blattella germanica, have shown that the formation of hydroxylated and oxadiazine ring-opened metabolites is NADPH/cytochrome P450-dependent. nih.gov Elevated P450 activity has been associated with this compound resistance in various insect species, including Helicoverpa armigera and Spodoptera litura. mdpi.comnih.govnih.govresearchgate.net For instance, increased P450 activity was found to contribute to decreased toxicity of this compound in resistant populations of H. armigera. mdpi.com Downregulation of certain P450 genes can enhance susceptibility to this compound. nih.gov

Carboxylesterase (CarE) Activity in this compound Biotransformation

Carboxylesterases (CarEs) are hydrolase enzymes that play a significant role in the metabolism of insecticides, often through hydrolysis. mdpi.comnih.govnih.gov CarEs are primarily responsible for the bioactivation of this compound to its toxic metabolite, DCJW, through a decarboxylation reaction. researchgate.netmdpi.comnih.govoup.com This hydrolysis by esterases is a key step in the activation of the pro-insecticide this compound. nih.govthepharmajournal.com Increased CarE activity has been linked to this compound resistance in some insect populations, such as Plutella xylostella and Spodoptera litura. nih.govmdpi.comnih.gov However, in some cases of resistance, the mechanism might involve a downregulation of specific CarE genes responsible for activation, thereby reducing the production of the toxic metabolite. nih.gov

Glutathione S-Transferase (GST) Contributions to Detoxification

Glutathione S-transferases (GSTs) are phase II detoxification enzymes that catalyze the conjugation of glutathione to xenobiotics, increasing their water solubility and facilitating their excretion. mdpi.comnih.gov While P450s and CarEs are more directly implicated in the initial metabolism and bioactivation of this compound, GSTs can contribute to the further detoxification of this compound and its metabolites. mdpi.commdpi.comnih.govdergipark.org.tr Studies have shown that GST activity can be affected by this compound exposure, and increased GST activity has been observed in some resistant insect populations. mdpi.commdpi.com For example, increased GST activity was noted in Solenopsis invicta following this compound treatment. mdpi.com

Role of UDP-Glucosyltransferases (UGTs)

UDP-glucosyltransferases (UGTs) are another family of phase II detoxification enzymes. nih.govresearchgate.netfrontiersin.orgnih.gov UGTs catalyze the transfer of sugar moieties, typically glucose or glucuronic acid, to xenobiotics or their phase I metabolites, increasing their polarity and promoting excretion. nih.govresearchgate.netfrontiersin.org Research indicates that UGTs can be involved in this compound metabolism and contribute to resistance. nih.govresearchgate.netnih.govscienceopen.com Upregulation of certain UGT genes has been observed in this compound-resistant strains of Spodoptera litura, and functional analysis has demonstrated that these UGTs can bind to this compound and its metabolite DCJW, contributing to reduced susceptibility. nih.govresearchgate.net Inhibition of UGTs has been shown to enhance the toxicity of this compound in some insects. nih.govfrontiersin.org

Tissue-Specific Metabolic Capabilities

The distribution and activity of these metabolic enzymes vary among different insect tissues, leading to tissue-specific biotransformation capabilities.

Importance of Midgut and Fat Body in Xenobiotic Metabolism

The midgut and fat body are recognized as primary sites for xenobiotic metabolism in insects due to the high expression levels of detoxification enzymes in these tissues. nih.govresearchgate.netthepharmajournal.comresearchgate.netfrontiersin.org Studies on this compound metabolism in lepidopteran larvae, such as Manduca sexta and Plutella xylostella, have consistently shown that the midgut and fat body are particularly active in catalyzing the conversion of this compound to DCJW. thepharmajournal.comresearchgate.net The midgut, being the primary site of ingestion and absorption, is crucial for the initial processing of ingested this compound. researchgate.netthepharmajournal.comresearchgate.net The fat body, analogous to the vertebrate liver, plays a central role in systemic detoxification. nih.govresearchgate.netthepharmajournal.comresearchgate.netfrontiersin.org Research has demonstrated high expression of P450 and UGT genes in the midgut and fat body of insects exposed to insecticides, including this compound. nih.govnih.govnih.govscienceopen.com

Data Tables

| Enzyme Superfamily | Role in this compound Metabolism | Associated with Resistance? | Examples in Insects |

| Cytochrome P450 (P450) | Hydroxylation, ring-opening of this compound and DCJW. nih.gov | Yes mdpi.comnih.govnih.govresearchgate.net | B. germanica, H. armigera, S. litura mdpi.comnih.govnih.gov |

| Carboxylesterase (CarE) | Bioactivation of this compound to DCJW (hydrolysis). researchgate.netmdpi.comnih.govoup.com | Yes/Complex nih.govmdpi.comnih.gov | P. xylostella, S. litura, B. germanica nih.govmdpi.comnih.gov |

| Glutathione S-Transferase (GST) | Conjugation with glutathione for excretion. mdpi.comnih.gov | Yes mdpi.commdpi.comnih.govdergipark.org.tr | S. invicta, H. armigera, P. xylostella mdpi.commdpi.comdergipark.org.tr |

| UDP-Glucosyltransferase (UGT) | Conjugation with sugars for excretion. nih.govresearchgate.netfrontiersin.org | Yes nih.govresearchgate.netnih.govscienceopen.com | S. litura, S. exigua nih.govnih.govscienceopen.com |

| Tissue | Role in this compound Metabolism |

| Midgut | Primary site of ingestion; active in bioactivation to DCJW. thepharmajournal.comresearchgate.net |

| Fat Body | Significant site of metabolism and detoxification. nih.govresearchgate.netthepharmajournal.comresearchgate.netfrontiersin.org |

Comparative Metabolism Across Diverse Insect Taxa

Lepidoptera:

Lepidopteran larvae are generally highly susceptible to this compound, which is correlated with their ability to rapidly metabolize the parent compound to the active metabolite DCJW after ingestion researchgate.netpiat.org.nz. Studies on species like Helicoverpa armigera and Plutella xylostella have shown that esterases are crucial for this bioactivation mdpi.comresearchgate.netnih.gov. However, resistance to this compound in lepidopterans can involve enhanced detoxification by P450s, esterases, and GSTs mdpi.comresearchgate.netnih.gov. For instance, increased P450 activity has been identified as a major resistance mechanism in some H. armigera populations mdpi.com. In Spodoptera litura, multiple overexpressed P450 genes have been implicated in this compound resistance, and these enzymes can metabolize both this compound and DCJW nih.gov.

Coleoptera:

In coleopterans, such as Sitophilus zeamais, the metabolism of this compound also involves conversion to DCJW bioone.org. However, the involvement of different enzyme systems in resistance can vary among populations. Studies on S. zeamais have suggested the involvement of esterases, GSTs, and P450s in this compound action and resistance bioone.org.

Diptera:

Research on the house fly, Musca domestica (Diptera), indicates that P450 monooxygenases play a key role in this compound resistance, with less significant involvement of esterases or GSTs in some populations researchgate.netbioone.org.

Blattodea:

In the German cockroach, Blattella germanica (Blattodea), studies have shown hydrolase-based bioactivation of this compound to DCJW, similar to lepidopterans. Additionally, both this compound and DCJW can be further metabolized to hydroxylated and ring-opened products, with the formation of hydroxylated and oxadiazine ring-opened metabolites being NADPH/cytochrome P450-dependent nih.gov. Increased this compound disappearance and increased formation of DCJW and other metabolites were observed in resistant field strains nih.gov.

Hymenoptera:

Studies on the red imported fire ant, Solenopsis invicta (Hymenoptera), have shown that exposure to sublethal concentrations of this compound can lead to the regulation of genes primarily belonging to detoxification enzymes, including carboxylesterases (CarE) and GSTs nih.gov.

Odonata:

Non-target insects, such as the damselfly Ischnura senegalensis (Odonata), have shown sensitivity to this compound. Transcriptomic analysis in this species indicated that cytochrome P450 genes were upregulated at low this compound concentrations, suggesting their role in detoxification. However, at higher concentrations, P450 genes were downregulated, potentially impairing detoxification nih.gov.

The differential involvement of metabolic enzymes across these diverse insect orders highlights the complexity of this compound metabolism and the varied mechanisms of resistance that can evolve. The rate of bioactivation to the toxic metabolite DCJW is a critical factor influencing the speed and ultimate toxicity of this compound in different insect species researchgate.netpiat.org.nz.

Here is a summary of metabolic enzyme involvement in this compound metabolism and resistance across different insect taxa:

Mechanisms of Indoxacarb Resistance in Insect Populations

Biochemical Mechanisms of Resistance

Biochemical mechanisms of resistance primarily involve the increased capacity of insects to metabolize and detoxify the insecticide before it reaches its target site. mdpi.commdpi.com

Altered Expression and Activity of Detoxification Enzymes (P450s, CarEs, GSTs)

Elevated activity and expression of detoxification enzymes such as cytochrome P450 monooxygenases (P450s), carboxylesterases (CarEs), and glutathione S-transferases (GSTs) are frequently associated with indoxacarb resistance in various insect species. nih.govmdpi.comresearchgate.netmdpi.comnih.govmdpi.comekb.eg

Studies on the fall armyworm, Spodoptera frugiperda, have shown significantly increased activity of P450 and esterase enzymes in this compound-resistant populations compared to susceptible ones. nih.govresearchgate.net For instance, P450 activity in a selected resistant population was significantly enhanced after exposure to this compound. nih.gov Similarly, higher esterase activity was observed in the resistant population after this compound exposure. nih.gov Research on Helicoverpa armigera also indicated that increased P450, esterase, and GST activities were associated with this compound resistance in field populations. mdpi.com In Plutella xylostella, studies have revealed the involvement of CarE, GST, and P450 in this compound resistance. mdpi.com

Table 1 summarizes the involvement of key detoxification enzymes in this compound resistance across different insect species based on various studies.

| Insect Species | P450s Involvement | CarEs Involvement | GSTs Involvement | Source(s) |

| Spodoptera frugiperda | Yes | Yes | Potential | mdpi.comresearchgate.netnih.govresearchgate.net |

| Helicoverpa armigera | Yes | Yes | Yes | nih.govmdpi.comsemanticscholar.org |

| Plutella xylostella | Yes | Yes | Yes | nih.govmdpi.comscispace.com |

| Musca domestica | Yes | No significant effect | No significant effect | researchgate.netmdpi.com |

| Choristoneura rosaceana | Yes | Yes | Not explicitly stated | researchgate.netmdpi.com |

| Spodoptera litura | Yes | Yes | Yes | mdpi.comresearchgate.netresearchgate.netresearchgate.net |

| Blattella germanica | Yes | Yes | Yes | icup.org.ukfrontiersin.org |

| Solenopsis invicta | Yes | Yes | Yes | mdpi.com |

| Phenacoccus solenopsis | Yes | Yes | Not explicitly stated | mdpi.comekb.eg |

| Phthorimaea operculella | Elementary role | Major role | Not apparently involved | ekb.eg |

Synergistic Inhibition Studies of Metabolic Resistance

Synergistic studies using enzyme inhibitors provide further evidence for the role of metabolic detoxification in this compound resistance. Synergists are compounds that, when mixed with an insecticide, enhance its toxicity, often by inhibiting the enzymes responsible for breaking down the insecticide. scispace.comd-nb.info

Piperonyl butoxide (PBO), a known inhibitor of cytochrome P450 enzymes, has been shown to significantly synergize the toxicity of this compound in resistant insect populations. mdpi.comresearchgate.netnih.govnih.govscispace.com For instance, in an this compound-resistant strain of S. frugiperda, PBO showed the highest synergistic ratio, suggesting the significant involvement of P450s in the resistance mechanism. nih.gov Similarly, PBO synergized this compound resistance in H. armigera, indicating the potential involvement of metabolic detoxification enzymes. nih.gov Studies on P. xylostella also demonstrated that PBO had an obvious synergism effect on this compound-resistant strains. scispace.com

Other synergists, such as triphenyl phosphate (TPP), an esterase inhibitor, and diethyl maleate (DEM), a GST inhibitor, have also been used in synergistic studies. nih.govnih.govscispace.comd-nb.info While PBO consistently shows strong synergism, the effects of TPP and DEM can vary depending on the insect species and population, highlighting the diverse enzymatic mechanisms involved in this compound resistance. nih.govljmu.ac.uknih.govmdpi.comscispace.com

Table 2 presents examples of synergistic effects observed with this compound and metabolic inhibitors in different insect species.

| Insect Species | Synergist | Synergistic Ratio / Effect | Implicated Mechanism | Source(s) |

| Spodoptera frugiperda | PBO | 2.39 | P450s | nih.gov |

| Spodoptera frugiperda | TPP | 1.31 | Esterases | nih.gov |

| Spodoptera frugiperda | DEM | 1.04 | GSTs (Limited) | nih.gov |

| Spodoptera frugiperda | Butoxide | Increased susceptibility | P450s | mdpi.comresearchgate.net |

| Helicoverpa armigera | PBO | Synergism observed | Metabolic enzymes | nih.gov |

| Helicoverpa armigera | PBO | Reduced resistance (705- to 20-fold) | Oxidases | nih.gov |

| Plutella xylostella | PBO | 6.57 | Monooxygenases | scispace.com |

| Plutella xylostella | DEF | Moderate synergism | Esterases | scispace.com |

| Plutella xylostella | DEM | 2.28 | GSTs | scispace.com |

| Plutella xylostella | TPP | 1.93 | Not specified | scispace.com |

| Plutella xylostella | PBO, DEM | Enhanced toxicity | P450, GSTs | nih.gov |

| Musca domestica | PBO | Synergism observed | P450s | researchgate.net |

| Choristoneura rosaceana | DEF | Significantly increased toxicity | Esterases | researchgate.net |

Molecular Genetic Basis of Resistance Development

The development of insecticide resistance is fundamentally driven by genetic changes within insect populations. Understanding the molecular genetic basis involves identifying the genes associated with resistance and the regulatory mechanisms controlling their expression. mdpi.comresearchgate.net

Transcriptomic Profiling of Resistance-Associated Gene Expression (mRNA)

Transcriptomic profiling, often using RNA sequencing, allows for the comprehensive analysis of gene expression patterns in resistant and susceptible insect strains. mdpi.comresearchgate.netresearchgate.netfrontiersin.orgnih.gov These studies have identified numerous differentially expressed genes (DEGs) in this compound-resistant insects, with a significant number belonging to detoxification enzyme families. mdpi.comresearchgate.netresearchgate.netfrontiersin.org

In S. frugiperda, transcriptomic analysis revealed higher expression of several cytochrome P450 genes, including CYP321A7 and CYP6AE43, in this compound-selected populations compared to control populations. nih.govresearchgate.netnih.govfrontiersin.org Similarly, studies on S. litura have identified numerous co-upregulated detoxification genes, including P450s, CarEs, and GSTs, in this compound-resistant strains. researchgate.netresearchgate.net Transcriptome sequencing of Blattella germanica resistant to this compound also showed upregulation of genes from detoxification enzyme families, including P450s, hydrolases (esterases), and GSTs. frontiersin.org

Table 3 provides examples of differentially expressed mRNA transcripts associated with this compound resistance in different insect species.

| Insect Species | Gene Families/Specific Genes Upregulated | Gene Families/Specific Genes Downregulated | Source(s) |

| Spodoptera frugiperda | P450s (e.g., CYP321A7, CYP6AE43) | Not explicitly detailed | nih.govresearchgate.netnih.govfrontiersin.org |

| Spodoptera litura | P450s, CarEs, GSTs, ABC transporters, UGTs, Cuticle proteins | Some P450s, CarEs, GSTs, Cuticle proteins | researchgate.netresearchgate.netresearchgate.netnih.govfrontiersin.org |

| Blattella germanica | P450s, Hydrolases (Esterases), GSTs | Numerous genes downregulated | frontiersin.org |

| Solenopsis invicta | AChE, CarE, GSTs (100 upregulated DEGs) | 58 downregulated DEGs | mdpi.com |

Regulatory Roles of Non-Coding RNAs (lncRNAs, miRNAs) in Resistance

Beyond protein-coding genes, non-coding RNAs (ncRNAs), such as long non-coding RNAs (lncRNAs) and microRNAs (miRNAs), have emerged as important regulators of gene expression and can play a role in insecticide resistance. frontiersin.orgdntb.gov.uanih.govfrontiersin.org

Studies have investigated the involvement of lncRNAs and miRNAs in this compound resistance in S. litura. frontiersin.orgnih.govresearchgate.net RNA sequencing in resistant strains of S. litura identified differentially expressed lncRNAs and miRNAs. researchgate.netnih.gov These ncRNAs are thought to be involved in regulating the expression of detoxification genes, including P450s, CarEs, and GSTs, through complex regulatory pathways, such as the lncRNA-miRNA-mRNA axis. frontiersin.orgnih.govfrontiersin.orgnih.gov For example, specific lncRNAs have been found to potentially regulate detoxification genes by sponging miRNAs that would otherwise inhibit the translation of these genes. frontiersin.orgfrontiersin.orgnih.gov Functional studies, including RNA interference (RNAi) of specific lncRNAs, have provided evidence for their involvement in this compound resistance in S. litura. frontiersin.orgnih.gov

Functional Characterization of Key Resistance Genes (e.g., CYP321A7, CYP6AE43)

Functional characterization of candidate resistance genes is essential to confirm their direct involvement in conferring this compound resistance. This often involves techniques like RNA interference (RNAi) to suppress gene expression and assess the impact on insecticide susceptibility. nih.govresearchgate.netnih.govfrontiersin.orgmdpi.compreprints.org

Table 4 summarizes functional characterization findings for key genes in this compound resistance.

| Insect Species | Gene(s) Characterized | Method Used | Effect of Knockdown/Modification | Source(s) |

| Spodoptera frugiperda | CYP321A7, CYP6AE43 | RNAi | Increased susceptibility to this compound, increased mortality | nih.govresearchgate.netnih.govfrontiersin.orgmdpi.compreprints.org |

| Spodoptera litura | SlituCOE090, SlituCOE093, SlituCOE074 | Knockdown | Enhanced this compound susceptibility | researchgate.net |

| Spodoptera litura | LNC_004867, LNC_006576 | RNAi | Involved in this compound resistance | frontiersin.orgnih.gov |

Behavioral Adaptations Contributing to Resistance

Behavioral resistance involves changes in an insect's behavior that reduce its exposure to an insecticide cambridge.org. These adaptations can significantly contribute to the survival of individuals within a population, especially when coupled with physiological resistance mechanisms cambridge.org.

Studies have shown that some insect populations resistant to this compound exhibit behavioral avoidance. For instance, research on the maize weevil, Sitophilus zeamais, demonstrated that some resistant populations were able to reduce their exposure to this compound by spending more time in untreated areas compared to susceptible populations researchgate.netbioone.orgnih.gov. This locomotory response can compromise the efficacy of this compound, particularly in scenarios where the insecticide is applied to surfaces or in baits researchgate.netbioone.orgoup.com. While this compound is primarily known for its high activity when ingested, behavioral avoidance of treated surfaces can still limit the dose received by the insect icup.org.ukoup.com.

Cross-Resistance Patterns and Their Underlying Mechanisms

Cross-resistance occurs when resistance to one insecticide confers resistance to another insecticide, often with a similar mode of action or detoxification pathway mdpi.com. Investigating cross-resistance patterns is vital for designing effective insecticide rotation strategies mdpi.com.

Empirical studies have revealed varying cross-resistance patterns between this compound and other insecticide classes, depending on the insect species and the specific resistance mechanisms involved.

In Plutella xylostella, cross-resistance to metaflumizone, another sodium channel blocker insecticide, has been reported, likely due to their shared target site mdpi.comnih.govnih.gov. Some studies also indicate cross-resistance between this compound and beta-cypermethrin (a pyrethroid) in P. xylostella nih.govresearchgate.net. However, other studies on P. xylostella have found little to no cross-resistance to insecticides like chlorpyrifos (an organophosphate), spinosad, abamectin, and Bacillus thuringiensis toxins nih.govresearchgate.net.

Research on Spodoptera litura has shown that selection with this compound can increase resistance to spinosad and emamectin, while resistance to abamectin decreased nih.gov. In Spodoptera frugiperda, high cross-resistance to deltamethrin (a pyrethroid) has been observed in this compound-resistant strains, but very low or negligible cross-resistance to chlorantraniliprole, emamectin benzoate, and methoxyfenozide mdpi.comresearchgate.net.

Studies on Helicoverpa armigera have indicated negative cross-resistance between this compound and methoxyfenozide, suggesting that resistance to one may lead to increased susceptibility to the other in some populations mdpi.comnih.gov.

In Blattella germanica, cross-resistance between deltamethrin and this compound has been found, with a positive correlation between their toxicity values. However, selection with this compound bait in some strains reduced deltamethrin resistance icup.org.uk.

Molecular investigations have sought to elucidate the mechanisms underlying these cross-resistance patterns. Enhanced activity of detoxification enzymes, such as cytochrome P450 monooxygenases (P450s), esterases (CarEs), and glutathione S-transferases (GSTs), is frequently implicated in this compound resistance and can contribute to cross-resistance to other insecticide classes metabolized by these enzymes researchgate.netmdpi.comnih.govnih.govnih.gov. For example, increased P450 activity has been linked to this compound resistance in Musca domestica, Spodoptera litura, Choristoneura rosaceana, and Helicoverpa armigera researchgate.netnih.gov. Esterases have also been found to be associated with this compound resistance in P. xylostella and Choristoneura rosaceana researchgate.netnih.govepa.gov. Target-site modifications, such as point mutations in the voltage-gated sodium channel gene, can also confer resistance to this compound and potentially cross-resistance to other sodium channel-acting insecticides like pyrethroids and metaflumizone researchgate.netmdpi.comljmu.ac.uknih.gov. Specific mutations like F1845Y and V1848I in the sodium channel gene have been associated with this compound resistance in P. xylostella and Tuta absoluta researchgate.netmdpi.comljmu.ac.uknih.gov. Additionally, the overexpression of certain proteins, such as chemosensory protein 1 (PxCSP1) in P. xylostella, has been suggested to contribute to this compound resistance by binding to the compound bohrium.com.

Genetic Inheritance Patterns of this compound Resistance

Understanding the genetic basis of this compound resistance is crucial for predicting the rate of resistance evolution and designing sustainable management strategies oup.com. Studies on the inheritance patterns of this compound resistance have yielded varied results depending on the insect species.

In Musca domestica, genetic investigations have indicated a recessive inheritance pattern for this compound resistance researchgate.net.

Research on Plutella xylostella suggests that this compound resistance can be inherited as a semi-dominant trait researchgate.net. However, other studies on P. xylostella have indicated that resistance is inherited as an autosomal, incompletely recessive trait and may be controlled by a single locus epa.gov.

In Spodoptera litura, reciprocal genetic crosses have shown that this compound resistance is autosomal and incompletely dominant. Tests for monogenic inheritance suggested that resistance in this species is controlled by more than one locus nih.gov.

Studies on Spodoptera littoralis found this compound resistance to be autosomal and partially recessive, controlled by multiple genes oup.com.

In Spodoptera frugiperda, reciprocal crosses suggested that this compound resistance was not autosomal, indicating the potential involvement of sex linkage or maternal effects mdpi.com.

These findings highlight the complexity of this compound resistance inheritance, which can vary significantly among different insect species and even among populations of the same species. The polygenic nature of resistance observed in some species suggests that multiple genes contribute to the resistant phenotype oup.com.

Table 1: Examples of this compound Resistance Levels in Selected Insect Species

| Insect Species | Location/Strain | Resistance Ratio (Fold) | Reference |

| Plutella xylostella | Hawaii | High level | researchgate.net |

| Plutella xylostella | Central China (F58 strain) | High level | nih.gov |

| Plutella xylostella | Malaysia (field-derived) | 813 - 2594 | epa.gov |

| Spodoptera litura | Pakistan (Multan field) | 15 | nih.gov |

| Spodoptera litura | Lab-selected (Indoxa-SEL, G4) | 95 | nih.gov |

| Spodoptera littoralis | Lab-selected (Indoxa-SEL, G16) | 21.56 - 29.77 | oup.com |

| Spodoptera exigua | Field populations | High level | researchgate.net |

| Helicoverpa armigera | China (Handan field) | 28.4 | mdpi.com |

| Sitophilus zeamais | Brazil (Canarana-MT population) | >200 - 215 | researchgate.netbioone.orgnih.gov |

| Musca domestica | New York (lab-selected) | >118 | researchgate.net |

| Blattella germanica | Singapore (field strains) | 2.5 - >30 | icup.org.uk |

| Spodoptera frugiperda | Lab-selected (Ind-SEL, G24) | 472.67 - 299.45 | mdpi.com |

| Tuta absoluta | Iran (field populations) | 2.37 - 14.45 | nih.gov |

| Liriomyza trifolii | China (Sanya field) | 776.17 - 856.84 | maxapress.com |

Table 2: Cross-Resistance Patterns of this compound in Selected Insect Species

| Insect Species | Cross-Resistance Observed With | No Cross-Resistance Observed With | Reference |

| Plutella xylostella | Metaflumizone, Beta-cypermethrin, Chlorfenapyr | Chlorpyrifos, Spinosad, Abamectin, Bt toxins, Cyantraniliprole, Chlorantraniliprole, Chlorfluazuron, Diafenthiuron | mdpi.comnih.govnih.govresearchgate.net |

| Spodoptera litura | Spinosad, Emamectin | Abamectin, Fipronil | nih.gov |

| Spodoptera frugiperda | Deltamethrin | Chlorantraniliprole, Emamectin benzoate, Methoxyfenozide, Chlorfenapyr, Spinosad | mdpi.comresearchgate.net |

| Helicoverpa armigera | Negative cross-resistance with methoxyfenozide | - | mdpi.comnih.gov |

| Blattella germanica | Deltamethrin | Acetamiprid, Imidacloprid, Chlorantraniliprole, Bendiocarb, Chlorpyrifos, DDT | icup.org.uk |

| Anopheles gambiae | None observed with pyrethroids (kdr) or organophosphates/carbamates (Ace-1R) | - | ird.fr |

| Tuta absoluta | Thiocyclam hydrogen oxalate | Other tested insecticides | nih.gov |

Environmental Fate and Ecotoxicological Research on Non-target Organisms

Environmental Dissipation and Degradation Pathways

Indoxacarb undergoes dissipation in the environment through various pathways, including microbial degradation, hydrolysis, and photolysis. epa.govpiat.org.nz Its persistence varies depending on the environmental matrix and conditions. regulations.gov

Microbial Degradation Kinetics in Soil Ecosystems

Microbial degradation is a significant pathway for this compound dissipation in soil. aptuitivcdn.com Under aerobic conditions, this compound generally degrades with half-lives ranging from 3 to 693 days, indicating variable persistence across different soil types. epa.govepa.govregulations.gov Some studies report rapid initial aerobic metabolism with DT50 values of 3 to 23 days, followed by a slower phase. apvma.gov.au Anaerobic soil conditions lead to slower degradation, with reported half-lives ranging from 147 to 233 days. epa.govpiat.org.nz The rate of degradation in soil does not show a clear correlation with soil pH. piat.org.nz Soil properties, such as organic matter content and microbial community composition, can influence the rate of microbial degradation. nih.gov The insecticidally active metabolite IN-JT333 is considered slightly persistent in soil. apvma.gov.au

Hydrolytic Degradation in Aqueous Environments: pH Dependence

Hydrolysis is a major route of this compound dissipation in aqueous environments, and its rate is significantly influenced by pH. piat.org.nzapvma.gov.au this compound undergoes alkaline-catalyzed hydrolysis, with degradation rates increasing as pH rises. regulations.govpiat.org.nz

| pH | Hydrolysis Half-life (days) | Source |

| 5 | >30 to ~500 | piat.org.nzaptuitivcdn.comapvma.gov.aunih.govherts.ac.uk |

| 7 | 22 to 38 | piat.org.nzaptuitivcdn.comapvma.gov.aunih.govherts.ac.uk |

| 9 | 0.25 to 1 | piat.org.nzaptuitivcdn.comapvma.gov.aunih.gov |

At pH 9, hydrolysis is rapid, with half-lives around 1 day or less. piat.org.nzaptuitivcdn.comapvma.gov.aunih.gov Under neutral conditions (pH 7), the half-life is moderately rapid, ranging from 22 to 38 days. piat.org.nzaptuitivcdn.comapvma.gov.aunih.gov In acidic conditions (pH 5), hydrolysis is very slow, with half-lives exceeding 30 days and reaching up to approximately 500 days. piat.org.nzaptuitivcdn.comapvma.gov.aunih.gov The main hydrolysis product is IN-KT413. apvma.gov.au

Photolytic Degradation in Aquatic Systems

Photolytic degradation can play a significant role in the dissipation of this compound in aquatic systems, particularly in clear, shallow waters exposed to sunlight. regulations.govpiat.org.nzij-aquaticbiology.com Studies using simulated sunlight have shown rapid degradation of this compound in aqueous solutions. piat.org.nzaptuitivcdn.com The aqueous photolysis half-life is relatively short, reported to be around 3 to 4 days, suggesting low persistence in sunlit aquatic environments. piat.org.nzaptuitivcdn.comapvma.gov.auij-aquaticbiology.comvetlexicon.com Photolysis on soil surfaces is slower compared to in water, with a mean half-life equivalent to 139 days of summer sunlight. aptuitivcdn.comapvma.gov.au

Soil Sorption, Leaching Potential, and Mobility Characteristics

This compound exhibits moderate to strong sorption to soil particles. nih.govpiat.org.nz Its low water solubility (0.2 to 15 mg/L) and relatively high octanol-water partition coefficient (log Kow of 4.6 to 4.65) contribute to its tendency to partition from water to soil. regulations.govnih.govpiat.org.nzaptuitivcdn.comvetlexicon.com The soil sorption coefficient (Koc) values for this compound range from 2200 to 9400 mL/g, indicating low mobility in soil. piat.org.nzaptuitivcdn.com

| Property | Value | Source |

| Water Solubility | 0.2 - 15 mg/L | piat.org.nzaptuitivcdn.comvetlexicon.com |

| Log Kow | 4.6 - 4.65 | regulations.govpiat.org.nzaptuitivcdn.comvetlexicon.com |

| Soil Koc (mean/range) | 2200 - 9400 mL/g | regulations.govpiat.org.nzaptuitivcdn.com |

| Leaching Potential | Low | regulations.govnih.govpiat.org.nzaptuitivcdn.com |

Due to its strong sorption and relatively rapid degradation in soil, this compound has a low potential for leaching into groundwater. regulations.govnih.govpiat.org.nzaptuitivcdn.com Soil column leaching studies have shown that this compound and its aged residues are largely immobile, with very little movement below the top 15 cm of soil. fao.orgpiat.org.nzaptuitivcdn.com While some degradation products may have lower Koc values, their generally short half-lives reduce their leaching potential. piat.org.nz

Volatilization Characteristics from Environmental Matrices

This compound is considered relatively non-volatile. piat.org.nzaptuitivcdn.com It has a low vapor pressure (<1.0 x 10⁻⁷ mmHg at 25°C) and a low Henry's Law constant (<6 x 10⁻¹⁰ atm-m³/mol at 25°C). regulations.govpiat.org.nzaptuitivcdn.com These properties indicate that volatilization is not a significant dissipation mechanism from soil or water surfaces. piat.org.nzaptuitivcdn.com Studies on volatilization from plant and soil surfaces have shown that only small amounts (<3%) of applied this compound volatilize over a period of several days. piat.org.nzaptuitivcdn.com

Environmental Transformation Product Analysis

This compound undergoes transformation in the environment, leading to the formation of several degradation products. piat.org.nznih.gov The major degradation products can vary depending on the degradation pathway. For instance, IN-KT413 is a main product of hydrolysis, particularly at alkaline pH. apvma.gov.au Under aerobic soil conditions, IN-JT333 and IN-KG433 have been identified as main metabolites in the initial degradation phase. fao.org

Several environmental transformation products have been identified, including IN-KT413, IN-MF014, IN-JT333, IN-KG433, IN-JU873, IN-KG433, IN-KT319, IN-ML811, IN-MK638, and IN-MK643. epa.govpiat.org.nznih.govresearchgate.net Some of these degradation products, such as IN-JT333 and IN-MP819, are expected to exhibit ecotoxic effects, with IN-MP819 potentially showing greater toxicity to aquatic invertebrates than the parent compound. epa.govpiat.org.nz The degradation scheme of this compound is considered complex, and further characterization of some degradates has been noted as necessary. epa.gov

Identification and Environmental Fate of Key Metabolites (e.g., IN-JT333, IN-MP819)

This compound undergoes degradation in the environment, leading to the formation of several metabolites. Among the key degradation products are IN-JT333 and IN-MP819, which are also expected to exhibit ecotoxic effects. piat.org.nz this compound degrades relatively quickly in soil under aerobic conditions, with reported half-lives ranging from 2 to 693 days. nih.govfao.org Its degradation rate in water is rapid at alkaline or neutral pH but slower under more acidic conditions. pesticidefreelawns.org

IN-JT333 is commonly observed as a metabolite in animals and is also a significant degradation product in soil and sediment. pesticidefreelawns.orgfao.orgregulations.gov Studies indicate that IN-JT333 is less mobile and more persistent in soil compared to the parent compound. pesticidefreelawns.orgregulations.gov IN-MP819 has been shown to exhibit greater toxicity to aquatic invertebrates than the parent this compound. piat.org.nz IN-KT413 is identified as a main degradation product in water. piat.org.nz

Ecotoxicological Impacts on Non-Target Arthropods

The use of insecticides like this compound can pose risks to non-target arthropod populations, including beneficial insects, pollinators, and soil-dwelling organisms.

Acute and Sublethal Effects on Beneficial Insects and Pollinators (e.g., Honeybees, Parasitoids)

This compound is considered highly toxic to honeybees through direct contact. piat.org.nzepa.govaptuitivcdn.comaustinpublishinggroup.com Laboratory studies have shown a contact LD50 of 0.18 µ g/bee for a mixture containing this compound. epa.gov While highly toxic by contact, the impact on honeybees after the spray has dried on vegetation may be lower. piat.org.nzaptuitivcdn.com

This compound can also affect beneficial predatory insects. In the predatory stink bug Podisus distinctus, exposure to this compound has been shown to reduce respiration, inhibit food consumption, and induce hyperexcitation. researchgate.net

Toxicity to Soil-Dwelling Arthropods and Invertebrates

This compound residues in soil have demonstrated a low to moderate risk to soil-dwelling arthropods and earthworms. nih.govresearchgate.net

Transcriptomic and Behavioral Responses in Non-Target Terrestrial Insects

Studies on non-target terrestrial insects, such as the damselfly Ischnura senegalensis, have investigated the effects of this compound exposure on behavior and gene expression. This compound has been shown to induce abnormal body gestures and significant locomotory impairments in I. senegalensis larvae, which could potentially reduce their survival rate in their natural habitat. mdpi.comresearcher.lifenih.gov Transcriptome analysis of exposed damselflies indicated that genes related to muscle function were significantly affected. mdpi.comresearcher.lifenih.gov At lower concentrations, the larvae appeared to detoxify this compound with the aid of the cytochrome P450 gene; however, at higher concentrations, their sensory abilities were significantly diminished, and they were unable to effectively degrade the toxicity. mdpi.comresearcher.lifenih.gov

Ecotoxicological Impacts on Aquatic Organisms

This compound and its degradates can reach aquatic environments through runoff and erosion, posing risks to freshwater and estuarine/marine organisms. piat.org.nzepa.gov

Toxicity to Freshwater and Estuarine/Marine Fish Species

This compound, its isomer, and associated degradates are classified as moderately to very highly toxic to freshwater and estuarine/marine fish and invertebrates on an acute exposure basis. piat.org.nzaptuitivcdn.comepa.gov Acute LC50 values for freshwater fish and invertebrates range from 0.024 to 2.94 mg/L, while acute EC50 values for estuarine/marine fish and invertebrates range from 0.0542 to >0.37 mg/L. piat.org.nz

Chronic toxicity studies have also reported effects on aquatic organisms. Chronic toxicities range from 0.0036 to 0.25 mg/L for freshwater fish and invertebrates and from 0.017 to 0.042 mg/L for estuarine fish and invertebrates. piat.org.nzaptuitivcdn.com Acute risk concerns for estuarine/marine invertebrates are exceeded by risk quotients calculated for both this compound and its degradate IN-JT333 at the two highest exposure concentrations tested (peanut and alfalfa scenarios). piat.org.nzepa.gov Chronic exposure to this compound has also been shown to compromise the growth and emergence of non-biting midge larvae (Chironomus riparius). researchgate.net

Data Table: Acute Toxicity of this compound and Degradates to Aquatic Organisms

| Organism Type | Species | Endpoint | Concentration (mg/L) | Citation |

| Freshwater Fish/Invertebrates | Various | Acute LC50 | 0.024 - 2.94 | piat.org.nzaptuitivcdn.com |

| Estuarine/Marine Fish/Invertebrates | Various | Acute EC50 | 0.0542 - >0.37 | piat.org.nzaptuitivcdn.comepa.gov |

| Estuarine/Marine Invertebrate | Crassostrea virginica | Acute EC50 | 0.203 | piat.org.nz |

| Estuarine/Marine Invertebrate | Mysidopsis bahia | Acute EC50 | 0.0542 | piat.org.nz |

Data Table: Chronic Toxicity of this compound and Degradates to Aquatic Organisms

| Organism Type | Species | Endpoint | Concentration (mg/L) | Citation |

| Freshwater Fish/Invertebrates | Various | Chronic | 0.0036 - 0.25 | piat.org.nzaptuitivcdn.com |

| Estuarine Fish/Invertebrates | Various | Chronic | 0.017 - 0.042 | piat.org.nzaptuitivcdn.com |

| Estuarine/Marine Invertebrate | Mysidopsis bahia | Chronic NOEL | 0.0184 | piat.org.nz |

| Estuarine/Marine Invertebrate | Crassostrea virginica | Chronic LOEL | 0.0407 | piat.org.nz |

Integrated Pest Management Ipm Strategies Incorporating Indoxacarb

Role of Indoxacarb in Insecticide Resistance Management Programs

Insecticide resistance is a significant challenge in agriculture, and this compound plays a vital role in resistance management strategies. marketresearchintellect.com Its unique mode of action, which involves blocking sodium channels in insect nerve cells after being bioactivated by esterases, distinguishes it from many traditional insecticides and helps prevent the development of resistance when used appropriately. awiner.comhb-p.commdpi.comicup.org.ukird.frresearchgate.net this compound is classified by the Insecticide Resistance Action Committee (IRAC) as a Group 22A insecticide, highlighting its distinct mode of action. apparentag.com.auirac-online.org

Resistance to this compound has been reported in various insect pests, including Helicoverpa armigera, Plutella xylostella, Spodoptera litura, Spodoptera exigua, Musca domestica, Tuta absoluta, and Blattella germanica. mdpi.comicup.org.ukresearchgate.netljmu.ac.uknih.govoup.commdpi.comnih.gov Mechanisms of resistance can involve enhanced metabolic detoxification by enzymes such as cytochrome P450s, esterases, and glutathione S-transferases. mdpi.comresearchgate.netmdpi.comnih.govresearchgate.netbioone.org Target-site insensitivity, specifically mutations in the voltage-gated sodium channel gene, has also been identified as a resistance mechanism in species like P. xylostella and T. absoluta. researchgate.netljmu.ac.uknih.govnih.gov Cross-resistance between this compound and other insecticide classes has been observed, including with metaflumizone (another sodium-channel blocker) and some pyrethroids, although the spectrum of cross-resistance can vary depending on the insect species and population. mdpi.comicup.org.ukird.frljmu.ac.ukresearchgate.net

To delay the development of resistance, timely pesticide-application strategies, such as the rotation of insecticides with novel mechanisms, are crucial. mdpi.com this compound's distinct mode of action makes it a valuable option for rotation with insecticides from different IRAC groups. irac-online.orgepa.govbioone.org Studies have shown negative cross-resistance between this compound and certain insecticides like methoxyfenozide in some pest populations, suggesting that rotation between these compounds could be beneficial for resistance management. mdpi.comnih.govresearchgate.net

Compatibility with Biological Control Agents and Natural Enemy Populations

Compatibility with biological control agents and the preservation of natural enemy populations are key considerations in IPM. This compound is often favored in IPM programs due to its reported selectivity and lower toxicity to certain beneficial insects and mites compared to some broad-spectrum insecticides. marketresearchintellect.comawiner.comicac.orgnih.govnih.govarizona.edunih.gov Studies have indicated that this compound can be less toxic to predators like Amblyseius fallacis, Phytoseiulus persimilis, and Orius insidiosus than other insecticides. nih.govnih.gov It has also shown low to moderate toxicity to the assassin bug, Pristhesancus plagipennis. nih.gov

However, the impact of this compound on natural enemies can vary depending on the species, life stage, and exposure route. Some studies have reported adverse effects on certain predators and parasitoids. For instance, this compound has been shown to be harmful to the multicolored Asian lady beetle (Harmonia axyridis), affecting survival, development, and reproduction, even at reduced field rates. researchgate.netzin.ru It has also been reported to be harmful to certain parasitoid wasps, such as Cotesia plutellae, Trichogramma pretiosum, and Aphidius colemani, particularly in their adult stages. frontiersin.org Research in Okra fields indicated that this compound was more hazardous to predators like Coccinella species, Chrysoperla species, and Paederus species compared to sulphur formulations. scispace.comresearchgate.net

The compatibility of this compound with biological control agents is an active area of research, with studies exploring the potential for synergistic or additive effects when combined with entomopathogenic nematodes. d-nb.info Integrating chemical solutions with other pest management strategies, including the conservation of natural enemies, is crucial for sustainable agricultural practices. marketresearchintellect.comirac-online.org

Strategic Deployment and Rotational Use in Crop Protection Systems

Strategic deployment and rotational use of this compound are essential components of sustainable crop protection systems, particularly for managing insecticide resistance and minimizing impact on non-target organisms. Rotating this compound with insecticides from different mode of action groups is a key strategy to delay the selection of resistant pest populations. irac-online.orgepa.govbioone.orgicac.org This approach reduces the selection pressure exerted by a single mode of action.

The timing of this compound application within a cropping season can also be strategically determined based on the target pest's life cycle and the crop's growth stage. For example, in cotton, this compound has been suggested as being more appropriate during the fruiting stage due to its effectiveness against specific pests present during that period. icac.orgcirad.fr Integrating this compound into spray windows or blocks defined by crop development and pest biology is a recommended practice. irac-online.org

Crop rotation also contributes to resistance management by breaking pest cycles and reducing the continuous selection pressure from insecticides used on a single crop. irac-online.orgepa.gov While crops listed on the this compound label and certain others like alfalfa, cotton, peanuts, and soybeans can typically be planted immediately after harvest, restrictions may apply to planting other crops for food or feed within a specified period after the last this compound application. epa.gov

Economic Thresholds and Monitoring in this compound-Based IPM Programs

Economic thresholds (ETs) and regular pest monitoring are fundamental to the judicious use of insecticides like this compound within IPM programs. An economic threshold represents the pest population density at which the cost of control measures is equal to the value of the damage the pest is likely to cause. ipmguidelinesforgrains.com.au Applying insecticides only when pest populations reach or exceed these locally determined economic thresholds helps to rationalize pesticide use, prevent unnecessary applications, and optimize the economic returns of pest management. apparentag.com.auepa.govipmguidelinesforgrains.com.au

Monitoring insect populations is crucial for determining when these thresholds are met and whether an application of this compound is necessary. apparentag.com.auepa.govresearchgate.net This involves regular scouting and assessment of pest densities in the field. epa.gov Following up with additional treatments as needed, based on continued monitoring to keep pest populations within threshold limits, is also part of an this compound-based IPM program. epa.gov Research has been conducted to determine economic injury levels (EILs), which are closely related to ETs, for specific pests like stem borers in maize when using insecticides including this compound. ekb.eg These studies provide valuable data for informing threshold-based application decisions.

While economic thresholds provide a data-driven basis for application decisions, it is important to note that many thresholds used in broadacre grains are nominal, based on estimations rather than extensive experimental determination of the precise relationship between pest density and yield loss. ipmguidelinesforgrains.com.au However, the principle of using thresholds remains critical for preventing negative financial returns and reducing the risk of issues like pest resurgence or the outbreak of secondary pests that can occur with unnecessary insecticide applications. ipmguidelinesforgrains.com.au

Development of Novel Indoxacarb Derivatives and Analogues

Structure-Activity Relationship (SAR) Studies for Insecticidal Efficacy

Structure-Activity Relationship (SAR) studies are fundamental to the rational design of new indoxacarb derivatives. These studies aim to understand how specific structural features influence insecticidal potency and target interaction. Research has shown that modifications to various parts of the this compound molecule can significantly impact its activity.

Key findings from SAR studies on this compound analogues include the importance of substituents on the indenone ring and the benzene ring linked to the nitrogen atom. For instance, studies on tricyclic oxadiazine 4a-methyl ester derivatives, inspired by this compound, revealed that substituents at the chiral center within the oxadiazine ring are crucial for biological activity. acs.orgnih.gov Additionally, substituting the benzene ring in the tricyclic moiety with halogens (chlorine, fluorine, or bromine) and the nitrogen-linked benzene ring with electron-withdrawing groups like trifluoromethyl or trifluoromethoxy can influence toxicity against pests like Spodoptera litura F. acs.orgnih.gov

Another study on this compound analogs as voltage-gated sodium channel blockers indicated that the presence of strong electron-withdrawing groups and decreased steric hindrance at the C5 and C6 positions of the indenone ring can enhance larvicidal activity and inhibitory activity against insect sodium channels (e.g., BgNav1-1a). nih.gov These findings highlight the sensitivity of the insecticidal activity to subtle changes in the molecular structure, guiding the design of more potent compounds.